bis-PEG2-endo-BCN

SPAAC kinetics rate constant

Select bis-PEG2-endo-BCN for copper-free, dual-terminal SPAAC crosslinking. This endo-BCN reagent yields a single triazole isomer for precise ADC/PROTAC characterization, eliminating stereoisomer mixtures typical of DBCO analogs. The defined PEG2 spacer (8 atoms) ensures controlled spatial separation essential for conjugate stability. Procure research-grade material with verified purity to advance reproducible bioconjugation workflows.

Molecular Formula C28H40N2O6
Molecular Weight 500.6 g/mol
Cat. No. B606171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis-PEG2-endo-BCN
Synonymsbis-PEG2-endo-BCN
Molecular FormulaC28H40N2O6
Molecular Weight500.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)
InChIKeyNISHVKOYJUQOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG2-endo-BCN (CAS 1476737-97-9): Homobifunctional SPAAC Linker for Copper-Free Bioconjugation


9-Bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate, commonly designated bis-PEG2-endo-BCN, is a homobifunctional polyethylene glycol (PEG) derivative bearing two terminal endo-bicyclo[6.1.0]nonyne (BCN) groups . With a molecular weight of 500.6 g/mol, it serves as a copper-free click chemistry reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent crosslinking of azide-functionalized biomolecules without cytotoxic copper catalysts . The compound is supplied as a research-grade linker with a purity specification of 95% .

Why Generic BCN or DBCO Linkers Cannot Substitute Bis-PEG2-endo-BCN in Crosslinking Applications


Substituting bis-PEG2-endo-BCN with mono-functional BCN reagents, DBCO-based analogs, or alternative PEG chain lengths introduces quantifiable performance deficits in bioconjugation workflows. Mono-BCN reagents lack the dual reactive termini required for homobifunctional crosslinking . DBCO derivatives exhibit higher lipophilicity, which reduces aqueous solubility and can compromise labeling efficiency in biological media [1]. Furthermore, the specific endo stereochemistry of the BCN group and the defined PEG2 spacer length (8 atoms) in bis-PEG2-endo-BCN directly influence reaction kinetics, steric accessibility, and the spatial separation between conjugated entities—parameters that cannot be replicated by arbitrary PEG variants or alternative cyclooctyne scaffolds [2].

Quantitative Differentiation of Bis-PEG2-endo-BCN: SPAAC Kinetics, Solubility, and Crosslinking Efficiency


BCN Exhibits 117-Fold Faster SPAAC Kinetics Than Unsubstituted Cyclooctyne

The bicyclo[6.1.0]nonyne (BCN) core in bis-PEG2-endo-BCN demonstrates a second-order rate constant of 0.14 M⁻¹ s⁻¹ with benzyl azide, representing a 117-fold acceleration relative to unsubstituted cyclooctyne (0.0012 M⁻¹ s⁻¹) [1]. This rate enhancement derives from the fused cyclopropane ring that amplifies alkyne strain without introducing the extensive lipophilicity of dibenzocyclooctyne (DBCO, 0.17 M⁻¹ s⁻¹ with benzyl azide) [1]. When paired with electron-deficient aryl azides, BCN rate constants reach 2.0–2.9 M⁻¹ s⁻¹, enabling orthogonality with DBCO-based reactions [2].

SPAAC kinetics rate constant bioorthogonal

Endo-BCN Stereochemistry Prevents Stereoisomeric Product Mixtures Observed with DBCO

The endo-BCN group in bis-PEG2-endo-BCN possesses a plane of symmetry, yielding a single stereoisomeric triazole product upon SPAAC reaction with azides [1]. In contrast, DBCO lacks this symmetry and produces mixtures of stereoisomeric triazoles, complicating downstream purification and characterization [1]. This difference is inherent to the cyclooctyne scaffold and directly impacts analytical reproducibility.

stereochemistry triazole isomer purity

DBCO Achieves Higher Surface Immobilization Density Than BCN on Antifouling Polymer Brushes

In a direct microspotting comparison on azido-functionalized antifouling polymer brushes, DBCO- and BCN-functionalized probes were patterned via microchannel cantilever spotting (μCS) [1]. Protein binding assays revealed that DBCO achieved a higher surface density of molecular immobilization than BCN under identical conditions [1]. This indicates that while BCN offers kinetic and solubility advantages, DBCO may provide superior surface coverage in certain solid-phase conjugation formats.

surface immobilization biosensor SPAAC microspotting

Bis-PEG2-endo-BCN Provides Defined 8-Atom Spacer with Quantified Aqueous Solubility

Bis-PEG2-endo-BCN incorporates a PEG2 spacer (8 atoms between carbamate nitrogens) that confers a measured solubility of ≥2.5 mg/mL (4.99 mM) in DMSO, enabling preparation of clear stock solutions for bioconjugation . This defined spacer length provides a predictable spatial separation between conjugated entities, which is critical for maintaining biological activity in antibody-drug conjugates (ADCs) and PROTACs [1].

PEG linker solubility DMSO ADC

Optimal Use Cases for Bis-PEG2-endo-BCN Based on Comparative Performance Evidence


Homobifunctional Crosslinking of Azide-Modified Biomolecules in Aqueous Solution

Bis-PEG2-endo-BCN is the reagent of choice for covalently crosslinking two azide-functionalized biomolecules (e.g., proteins, oligonucleotides) in aqueous buffers. The dual BCN termini enable one-step, copper-free SPAAC conjugation without cytotoxic catalysts. The compound's 117-fold kinetic advantage over unsubstituted cyclooctyne ensures rapid ligation at micromolar concentrations [1], while the lower lipophilicity of BCN compared to DBCO minimizes non-specific adsorption and aggregation in biological media [2].

Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Defined Spacer Length and Cleavable Linker Architecture

The PEG2 spacer in bis-PEG2-endo-BCN provides a defined 8-atom separation between the antibody and payload attachment points. This controlled spatial arrangement is critical for maintaining ADC stability, solubility, and intracellular drug release kinetics [1]. The compound serves as a cleavable linker component in ADC synthesis, with the BCN group reacting orthogonally with azide-modified cytotoxic agents [2].

PROTAC Linker Applications Requiring Dual SPAAC Conjugation Sites

Bis-PEG2-endo-BCN functions as a homobifunctional linker in proteolysis-targeting chimera (PROTAC) synthesis, where two distinct azide-functionalized ligands (one targeting the E3 ligase, one targeting the protein of interest) are conjugated to the central PEG spacer [1]. The dual BCN termini enable sequential or simultaneous SPAAC reactions, simplifying PROTAC assembly compared to heterobifunctional linker strategies.

Solution-Phase Bioconjugation Where Stereochemical Purity Is Paramount

The endo-BCN stereochemistry in bis-PEG2-endo-BCN yields a single triazole isomer upon azide cycloaddition, avoiding the stereoisomeric mixtures generated by DBCO-based linkers [1]. This property is essential for applications requiring rigorous analytical characterization (e.g., regulatory submissions for biopharmaceuticals) or where stereochemical heterogeneity could confound biological activity assays.

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